Nodakenin

Acetylcholinesterase inhibition Neuropharmacology Biotransformation

Nodakenin (CAS 495-31-8, C20H24O9, MW 408.40) is a furanocoumarin glucoside from Angelica gigas, supplied at ≥98% HPLC purity. Key differentiators: (1) AChE inhibition IC50 84.7 μM with 2.4-fold potency gain via biotransformation to nodakenetin; (2) selective NF-κB/p38 pathway modulation while sparing JNK/ERK; (3) in vivo cognitive enhancement at 10 mg/kg oral; (4) TNBS colitis efficacy at 40 mg/kg; (5) aldose reductase inhibition IC50 7.33 μM. Validated UHPLC-MS/MS and LC-MS/MS methods available. Not interchangeable with nodakenetin or other coumarins—verify CAS 495-31-8 before ordering.

Molecular Formula C20H24O9
Molecular Weight 408.4 g/mol
CAS No. 495-31-8
Cat. No. B150392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodakenin
CAS495-31-8
Synonymsnodakenin
Molecular FormulaC20H24O9
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1
InChIKeyHXCGUCZXPFBNRD-DNLMCPORSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nodakenin (CAS 495-31-8): Sourcing and Baseline Characterization for the Furanocoumarin Glucoside


Nodakenin (also known as (+)-Marmesinin, CAS 495-31-8, molecular weight 408.40, C20H24O9) is a furanocoumarin glucoside naturally occurring in the roots of Angelica gigas, Angelica decursiva, and Peucedanum decursivum [1]. As a major bioactive coumarin in these medicinal plants, nodakenin has been studied for its acetylcholinesterase (AChE) inhibitory activity (IC50 = 84.7 μM) , anti-inflammatory effects via NF-κB and TRAF6 pathway modulation, and neuroprotective properties [2]. The compound is commercially available at research-grade purity (typically ≥98%, with some vendors reporting 99.16% by HPLC) and is supplied as a solid analytical standard .

Why Nodakenin Cannot Be Casually Substituted with Structurally Similar Coumarins: The Critical Role of Glycosylation


Nodakenin belongs to the furanocoumarin class, which includes structurally related compounds such as nodakenetin (its aglycone, CAS 495-32-9), decursin, decursinol angelate, and marmesin. Despite sharing a common coumarin scaffold, these compounds exhibit distinct pharmacological profiles due to differences in glycosylation, prenyl cyclization patterns, and lipophilicity [1]. The presence of the glucoside moiety in nodakenin fundamentally alters its solubility, bioavailability, and molecular target engagement compared to non-glycosylated analogs [2]. Notably, direct comparative studies demonstrate that nodakenin and nodakenetin exhibit divergent activities in AChE inhibition, with biotransformation of nodakenin to nodakenetin resulting in a 2.4-fold enhancement of AChE inhibitory potency [3]. Furthermore, nodakenin demonstrates pathway-selective anti-inflammatory effects—blocking NF-κB and p38 signaling while sparing JNK and ERK pathways—a selectivity profile that may not be shared by other coumarins in the class [4]. These structural and functional distinctions preclude simple interchangeability in research applications.

Nodakenin Quantitative Evidence Guide: Direct Comparator Data for Informed Procurement Decisions


AChE Inhibitory Potency: Biotransformation to Nodakenetin Enhances Activity 2.4-Fold

In a biotransformation study using Angelica gigas extract containing both decursin and nodakenin, enzymatic conversion of nodakenin to its aglycone nodakenetin by Bifidobacterium sp. Int57 and porcine esterase resulted in a 2.1-fold increase in nodakenetin content after 7 days [1]. Critically, the IC50 value of the biotransformed extract for AChE inhibition was 2.4-fold lower than that of the non-transformed extract, demonstrating that the aglycone form exhibits substantially enhanced AChE inhibitory activity relative to the parent glucoside [1]. This indicates that nodakenin serves as a glucosylated prodrug whose activity can be potentiated through metabolic deglycosylation.

Acetylcholinesterase inhibition Neuropharmacology Biotransformation

Anti-Inflammatory Target Engagement: Nodakenin Downregulates NF-κB-Mediated Inflammatory Markers in TNBS-Induced Colitis

In a 2024 study of TNBS-induced ulcerative colitis in mice, nodakenin administered at 40 mg/kg significantly downregulated the mRNA expression of multiple inflammatory markers compared to untreated disease model controls [1]. The quantitative fold-reduction data provide a direct measure of nodakenin's anti-inflammatory efficacy in a disease-relevant in vivo model. Specifically, COX-2 expression was reduced by 1.98-fold, NLRP3 inflammasome by 1.78-fold, IL-1β by 1.29-fold, NF-κB by 1.24-fold, iNOS by 1.2-fold, and IL-18 by 1.17-fold [1]. These reductions were accompanied by decreased disease activity index scores, histological scores, MPO, MDA, and NO levels, with elevated SOD levels, confirming functional anti-inflammatory and antioxidant outcomes [1].

Inflammatory bowel disease NF-κB pathway Colitis

Pathway-Selective Anti-Inflammatory Action: Nodakenin Blocks NF-κB and p38 While Sparing JNK/ERK

In LPS-stimulated RAW264.7 macrophages, nodakenin exhibits a distinctive pathway-selectivity profile not universally shared among anti-inflammatory coumarins. Specifically, nodakenin decreased pro-inflammatory cytokines and proteins, and blocked NF-κB and p38 signaling, but did not affect JNK or ERK pathways [1]. This contrasts with broader-spectrum MAPK inhibitors that may affect multiple downstream cascades. The upstream mechanism involves inhibition of TRAF6 ubiquitination, which prevents TAK1 binding to TRAF6 and subsequent NF-κB activation [2]. This selectivity profile may confer a differentiated side-effect or efficacy signature compared to compounds that broadly suppress all MAPK branches.

Signaling pathway selectivity Macrophage inflammation TRAF6 ubiquitination

Cognitive Enhancement In Vivo: Nodakenin Reverses Scopolamine-Induced Memory Deficits at 10 mg/kg Oral Dose

In a scopolamine-induced memory disruption mouse model, oral administration of nodakenin at 10 mg/kg significantly reversed cognitive impairments across multiple behavioral tests compared to scopolamine-treated controls [1]. In the Morris water maze test, nodakenin reduced escape latency during training (P < 0.05). In the passive avoidance test and Y-maze test, nodakenin also produced significant reversal of scopolamine-induced deficits (P < 0.05) [1]. The authors noted that these beneficial effects are mediated, in part, via enhancement of cholinergic signaling [1].

Cognitive impairment Memory enhancement Cholinergic signaling

Neuroprotection: Nodakenin Achieves ~50% Cell Viability Against Glutamate Toxicity at 0.1-10 μM

In a structure-activity relationship study evaluating 25 coumarins from Angelica gigas, nodakenin (compound 2) was among three dihydrofuranocoumarins exhibiting significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells [1]. Nodakenin achieved cell viabilities of approximately 50% at concentrations ranging from 0.1 to 10 μM [1]. The study identified that cyclization of the isoprenyl group (forming dihydropyran or dihydrofuran rings) and lipophilicity were critical structural determinants for neuroprotective activity within this coumarin class [1].

Neuroprotection Glutamate excitotoxicity Structure-activity relationship

Aldose Reductase Inhibition: Nodakenin IC50 = 7.33 μM in Rat Lens Assay

In a study evaluating coumarins from Angelica gigas for aldose reductase inhibitory activity, nodakenin exhibited significant inhibition of rat lens aldose reductase with an IC50 value of 7.33 μM [1]. This activity was demonstrated alongside decursin, another major coumarin from the same plant source [1]. Aldose reductase is a key enzyme in the polyol pathway implicated in diabetic complications including cataract formation, neuropathy, and nephropathy.

Aldose reductase inhibition Diabetic complications Enzyme inhibition

Nodakenin: Priority Research Application Scenarios Based on Quantitative Evidence


Neurodegenerative Disease Research: Alzheimer's Disease and Cognitive Impairment Models

Based on demonstrated AChE inhibitory activity (IC50 = 84.7 μM) and in vivo cognitive enhancement in scopolamine-induced memory deficit models (10 mg/kg oral dose with significant P < 0.05 improvement across passive avoidance, Y-maze, and Morris water maze tests), nodakenin is well-suited for Alzheimer's disease and cognitive impairment research [1]. The compound's neuroprotective activity against glutamate-induced toxicity (~50% cell viability at 0.1-10 μM) further supports its application in excitotoxicity-related neurodegeneration studies [2]. Researchers should note that biotransformation to nodakenetin enhances AChE inhibitory potency 2.4-fold, which may influence experimental design when considering metabolic activation [3].

Inflammatory Disease Models: Colitis, Endotoxemia, and NF-κB Pathway Investigation

Nodakenin's validated anti-inflammatory profile makes it a strong candidate for inflammatory disease research. In TNBS-induced colitis, 40 mg/kg nodakenin produced quantifiable reductions in inflammatory markers including COX-2 (1.98-fold), NLRP3 (1.78-fold), and IL-1β (1.29-fold) [4]. The compound's selective pathway modulation—blocking NF-κB and p38 signaling while sparing JNK/ERK—provides a targeted approach for investigating TRAF6-mediated inflammatory cascades [5]. Additionally, nodakenin protects mice from lethal endotoxin shock, demonstrating in vivo efficacy in systemic inflammation models [5].

Metabolic Disorder Research: Aldose Reductase Inhibition and Diabetic Complications

Nodakenin exhibits significant inhibition of rat lens aldose reductase with an IC50 of 7.33 μM, indicating low-micromolar potency against this key enzyme in the polyol pathway [6]. This activity profile supports research applications in diabetic complications including cataract formation, diabetic neuropathy, and nephropathy. The compound's concurrent anti-inflammatory activity via NF-κB/TRAF6 modulation may provide synergistic research value in diabetic models where inflammation and polyol pathway activation intersect [5].

Analytical Method Development and Pharmacokinetic Studies

Validated UHPLC-MS/MS methods for simultaneous quantification of nodakenin in human plasma (linear range: 0.05-50 ng/mL, correlation coefficient > 0.995) have been established and applied to pharmacokinetic studies in Korean subjects [7]. Additionally, LC-MS/MS methods for nodakenin quantification in rat plasma and brain tissues after intravenous administration have been fully validated for selectivity, precision, accuracy, linearity, limit of quantification, recovery, matrix effect, and stability [8]. These established analytical frameworks make nodakenin a suitable reference standard for method development, quality control of Angelica-derived botanical products, and comparative pharmacokinetic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nodakenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.